molecular formula C9H8ClFO3 B2758127 Methyl 2-(3-chloro-4-fluorophenyl)-2-hydroxyacetate CAS No. 1520836-52-5

Methyl 2-(3-chloro-4-fluorophenyl)-2-hydroxyacetate

Cat. No.: B2758127
CAS No.: 1520836-52-5
M. Wt: 218.61
InChI Key: GQMLOJQXOHWUDC-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloro-4-fluorophenyl)-2-hydroxyacetate is an organic compound with the molecular formula C9H8ClFO3 It is a derivative of hydroxyacetate, featuring both chloro and fluoro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chloro-4-fluorophenyl)-2-hydroxyacetate typically involves the esterification of 2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloro-4-fluorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Formation of 2-(3-chloro-4-fluorophenyl)-2-oxoacetic acid or 2-(3-chloro-4-fluorophenyl)-2-oxoacetate.

    Reduction: Formation of 2-(3-chloro-4-fluorophenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-chloro-4-fluorophenyl)-2-hydroxyacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-chloro-4-fluorophenyl)-2-hydroxyacetate involves its interaction with various molecular targets. The presence of chloro and fluoro substituents enhances its electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and create more complex structures.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-chloro-4-fluorophenyl)-2-oxoacetate
  • 2-(3-chloro-4-fluorophenyl)-2-hydroxyethanol
  • 2-(3-chloro-4-fluorophenyl)-2-oxoacetic acid

Uniqueness

Methyl 2-(3-chloro-4-fluorophenyl)-2-hydroxyacetate is unique due to its specific combination of functional groups, which imparts distinct chemical properties. The presence of both chloro and fluoro substituents on the phenyl ring makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Properties

IUPAC Name

methyl 2-(3-chloro-4-fluorophenyl)-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5/h2-4,8,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMLOJQXOHWUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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